molecular formula C14H9BrF3NO B5791435 2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 2946-72-7

2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5791435
CAS No.: 2946-72-7
M. Wt: 344.13 g/mol
InChI Key: CICQVRULEXWWCJ-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide is a benzamide derivative, a class of compounds recognized for their significant potential in pharmaceutical and agrochemical research. Structurally, it consists of a benzamide core substituted with a bromo group and an aromatic ring featuring a trifluoromethyl group. Related compounds in this family have been synthesized and their crystal structures determined to understand their supramolecular architectures, which are often stabilized by N—H⋯O hydrogen bonds that form characteristic chains in the solid state . Benzamide compounds, particularly salicylanilide and N-(2-bromo-phenyl) derivatives, are frequently investigated for their diverse biological activities. Research indicates that such compounds demonstrate a broad spectrum of pharmacological properties, including notable antibacterial and anti-inflammatory effects . Specifically, studies on structurally similar molecules have shown promising activity against Gram-positive bacteria and significant efficacy in protease inhibition assays, suggesting potential as a platform for developing new anti-infective or anti-inflammatory agents . The presence of both bromo and trifluoromethyl substituents is strategically important in medicinal chemistry, as these groups can enhance a molecule's biological activity, metabolic stability, and membrane permeability. This product is intended for research purposes, such as in vitro bioactivity screening, mechanism of action studies, and as a synthetic intermediate for further chemical exploration. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NO/c15-12-7-2-1-6-11(12)13(20)19-10-5-3-4-9(8-10)14(16,17)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICQVRULEXWWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247132
Record name 2-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide
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Molecular Weight

344.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2946-72-7
Record name 2-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2946-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes for 2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide

The principal and most direct route to this compound involves the condensation reaction between 2-bromobenzoic acid and 3-(trifluoromethyl)aniline (B124266). This approach is centered on the strategic formation of the central amide linkage from pre-functionalized aromatic precursors.

The direct reaction between a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, the carboxylic acid's carbonyl group must be "activated" to make it more susceptible to nucleophilic attack by the amine.

One common laboratory-scale method involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. A procedure for analogous compounds involves dissolving the substituted benzoic acid in a dehydrating/activating agent like phosphorus oxychloride (POCl₃), refluxing the mixture, and then adding the corresponding aniline (B41778) derivative dropwise. nih.gov The phosphorus oxychloride converts the carboxylic acid into a highly reactive acyl chlorophosphate intermediate, which readily reacts with the amine.

Alternatively, a wide array of coupling reagents are employed to facilitate the reaction in a one-pot procedure. hepatochem.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used. chemistrysteps.comnih.gov The mechanism of DCC-mediated coupling involves the initial reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comiris-biotech.de This intermediate is then attacked by the amine to form the amide bond. A significant drawback is the formation of a stoichiometric amount of dicyclohexylurea (DCU) byproduct, which typically precipitates from the reaction mixture and can be removed by filtration. luxembourg-bio.com

To enhance reaction efficiency and minimize side reactions, additives are often used in conjunction with coupling reagents. 1-Hydroxybenzotriazole (HOBt), for example, can trap the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and more reactive towards the amine. luxembourg-bio.com Other classes of coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU), offer different reactivity profiles and are chosen based on substrate complexity. hepatochem.comwalisongo.ac.id

Table 1: Comparison of Common Amide Bond Formation Strategies

Method Activating Agent / Reagent Key Intermediate Byproduct(s) Advantages Disadvantages
Acyl Halide Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃) Acyl Chloride SO₂, HCl, Phosphoric acids High reactivity, good yields Harsh conditions, generation of corrosive byproducts
Carbodiimide Coupling DCC or EDC O-acylisourea Dicyclohexylurea (DCU) or EDU Mild conditions, high yields Poor atom economy, byproduct removal required walisongo.ac.id
Direct Thermal Condensation Heat (>100 °C) None (direct attack) Water High atom economy, no reagents needed High temperatures required, may not be suitable for sensitive substrates chemistrysteps.com
Catalytic Amidation Boric Acid or Lewis Acids Activated acid-catalyst complex Water Improved atom economy, milder conditions Catalyst may be required in significant loadings

Regioselective Bromination: The synthesis of 2-bromobenzoic acid typically involves electrophilic aromatic substitution on benzoic acid. Direct bromination can be challenging due to the deactivating nature of the carboxylic acid group, which directs incoming electrophiles to the meta-position. Therefore, multi-step sequences are often required. A more modern approach involves the direct C-H functionalization of benzanilide (B160483) derivatives themselves. mdpi.comnih.gov Recent studies have shown that the regioselectivity of bromination on a benzanilide scaffold can be switched by the choice of promoter. mdpi.com Using N-bromosuccinimide (NBS) as the bromine source, different catalytic systems can direct the bromination to various positions on either aromatic ring. mdpi.comresearchgate.net

Trifluoromethylation Protocols: The introduction of the trifluoromethyl (CF₃) group is a critical step in the synthesis of many modern chemical entities. A variety of methods have been developed to achieve this transformation. organic-chemistry.org Copper-mediated or copper-catalyzed cross-coupling reactions are common, using an aryl halide (e.g., 3-iodoaniline) and a trifluoromethyl source such as potassium trifluoroacetate (B77799) (CF₃CO₂K) or trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent). organic-chemistry.orgnih.gov Another prominent method involves the use of hypervalent iodine compounds, known as Togni's reagents, for the trifluoromethylation of aryl boronic acids. organic-chemistry.org Direct trifluoromethylation of aromatic compounds can also be achieved using radical-based methods or strong acid catalysis with reagents like carbon tetrachloride and hydrogen fluoride. google.comacsgcipr.org

Catalysis offers a powerful tool for improving the efficiency and sustainability of amide bond formation. Boric acid has been demonstrated as a simple, inexpensive, and effective catalyst for the direct dehydrative amidation of carboxylic acids and amines under mild conditions. walisongo.ac.idresearchgate.net Other Lewis acids can also promote this transformation.

Transition metal catalysis is also relevant. While often applied to cross-coupling reactions to form the C-N bond in diarylamines, some copper-catalyzed systems can facilitate intramolecular amidation, particularly in the synthesis of heterocyclic systems from ortho-halo benzamides. researchgate.net Furthermore, the synthesis of precursors can be achieved catalytically; for example, 3-(trifluoromethyl)aniline can be prepared via the selective hydrogenation of 1-nitro-3-(trifluoromethyl)benzene using supported platinum catalysts. rsc.org

Optimization of Synthetic Conditions and Green Chemistry Advancements

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign. This has led to the exploration of alternative reaction conditions and methodologies for the synthesis of this compound and related amides.

The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. msd-life-science-foundation.or.jp

Atom Economy: Direct catalytic amidation, where the only byproduct is water, is the most atom-economical approach. msd-life-science-foundation.or.jp In contrast, syntheses using stoichiometric coupling reagents like DCC have inherently poor atom economy due to the generation of large urea (B33335) byproducts. walisongo.ac.id Alternative synthetic routes that maximize atom economy, such as the iron(III) sulfate-catalyzed rearrangement of 2-alkyl-3-aryloxaziridines, have been developed for N-alkylbenzamides and highlight the potential for novel, efficient pathways. rsc.orgresearchgate.net

Solvent-Free Procedures: Eliminating volatile organic solvents reduces waste and environmental impact. Many amidation reactions can be performed under solvent-free conditions, often facilitated by high temperatures or microwave irradiation. researchgate.net The direct heating of a triturated, solid-state mixture of a carboxylic acid, an amine (or a surrogate like urea), and a catalyst like boric acid represents an effective solvent-free protocol. researchgate.net

Table 2: Green Chemistry Metrics for Amide Synthesis Methods

Method Atom Economy Solvent Usage Energy Input Overall "Greenness"
Acyl Halide Route Poor High (for reaction and workup) Moderate (reflux) Low
DCC Coupling Route Poor Moderate to High Low (often room temp) Low to Medium
Catalytic Direct Amidation Excellent Low to None Moderate (heating often required) High
Microwave Solvent-Free Excellent None nih.gov High (specialized equipment) Very High

Microwave-Assisted Synthesis: The use of microwave irradiation as a non-conventional energy source has become a popular and powerful tool in organic synthesis. psu.edumdpi.com For amide synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.netnih.gov Direct amidation of carboxylic acids and amines can be achieved rapidly in a closed vessel under microwave irradiation, often without the need for a solvent or catalyst. researchgate.netresearchgate.net For instance, the synthesis of structurally related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been reported with excellent yields (86-93%) in just 7-11 minutes using this technique. researchgate.net

Derivatization and Analogues Synthesis

The strategic derivatization of the parent molecule, this compound, allows for a systematic investigation of how different functional groups and structural modifications influence its biological activity. These derivatization efforts can be broadly categorized into transformations of the benzamide (B126) core, modifications of the trifluoromethylphenyl moiety, and the synthesis of novel functionalized analogues.

The 2-bromobenzamide (B1207801) core offers a versatile platform for a variety of chemical transformations, primarily leveraging the reactivity of the bromine substituent. Palladium-catalyzed cross-coupling reactions are a cornerstone of these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

One prominent transformation involves the synthesis of quinazolinone and phenanthridinone derivatives. For instance, 2-bromo- and 2-iodobenzamides can undergo a one-pot copper-catalyzed reaction with various amines, such as benzylamines, allylamine, and cinnamylamine, to yield quinazolinone derivatives. This process involves an initial Ullman coupling followed by an intramolecular C-H amidation. nih.gov Similarly, palladium-catalyzed annulation of o-halobenzamides with arynes provides a direct route to N-substituted phenanthridinones. chemistrysteps.com

The bromine atom can also serve as a handle for introducing other functional groups through reactions like the Heck coupling. Palladium-catalyzed Heck reactions of aryl bromides with alkenes, such as styrene, can be carried out in aqueous media using specific carbene ligands, demonstrating the feasibility of such modifications on the benzamide core.

Furthermore, the amide linkage itself can be a site for modification, although this is less common. N-alkylation can be achieved under specific conditions, but reactions involving the amide bond often require harsh conditions that might affect other parts of the molecule.

Table 1: Examples of Chemical Transformations of the 2-Bromobenzamide Core

Reaction TypeReagents and ConditionsProduct Type
Quinazolinone SynthesisCopper catalyst, Amine, Base, High TemperatureQuinazolinone Derivatives
Phenanthridinone SynthesisPalladium catalyst, Aryne precursor, BasePhenanthridinone Derivatives
Heck CouplingPalladium catalyst, Alkene, BaseStyrenylbenzamide Derivatives

This table provides a summary of potential transformations based on the reactivity of the 2-bromobenzamide scaffold.

The trifluoromethylphenyl ring is another key area for derivatization. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov

The position of the trifluoromethyl group is critical in directing the outcome of these reactions. For instance, in polyfluoroarenes containing a trifluoromethyl group, nucleophilic attack often occurs at the para position to the trifluoromethyl group. nih.gov This regioselectivity is governed by the electron density at the different carbon atoms of the aromatic ring and steric hindrance.

While direct modification of the trifluoromethyl group itself is challenging, the aromatic ring can be further functionalized. For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the trifluoromethylphenyl ring, although the strong deactivating effect of the trifluoromethyl group and the amide functionality needs to be considered. The introduction of additional substituents can provide further points for diversification.

Research on related N-arylbenzamides has shown that the electronic properties of the substituents on the aniline ring play a crucial role in determining biological activity. For instance, in a series of antischistosomal N-phenylbenzamides, the introduction of electron-withdrawing groups like nitro (NO2) and trifluoromethyl (CF3) on the aniline ring was found to be beneficial for potency. researchgate.netacs.org

Table 2: Potential Modifications of the Trifluoromethylphenyl Moiety

Modification TypePotential ReagentsExpected Outcome
Nucleophilic Aromatic SubstitutionStrong Nucleophiles (e.g., alkoxides, amines)Substitution of a hydrogen or other leaving group on the ring
Electrophilic Aromatic SubstitutionNitrating or Halogenating agentsIntroduction of nitro or halogen groups on the ring

This table outlines possible derivatization strategies for the trifluoromethylphenyl part of the molecule based on established reactivity patterns.

The synthesis of a library of novel functionalized analogues is a cornerstone of structure-activity relationship (SAR) studies. By systematically altering different parts of the this compound scaffold, researchers can identify the key structural features required for a desired biological effect.

A common strategy involves the parallel synthesis of a series of analogues where substituents on both the benzoyl and the aniline rings are varied. For instance, a library of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides was synthesized to explore their activity as muscarinic acetylcholine (B1216132) receptor antagonists. researchgate.net This approach allows for the rapid generation of a diverse set of compounds for screening.

In the context of this compound, SAR exploration could involve:

Varying the substituent at the 2-position of the benzoyl ring: Replacing the bromine with other halogens (Cl, I), alkyl, alkoxy, or other functional groups to probe the effect of size, electronics, and hydrogen bonding capacity.

Introducing substituents on the benzoyl ring: Placing various groups at the 3, 4, and 5-positions to understand their impact on activity.

Modifying the trifluoromethylphenyl ring: Introducing additional substituents or altering the position of the trifluoromethyl group to explore its influence on potency and selectivity. For example, studies on N-[(thiophen-3-yl)methyl]benzamides showed that the presence of two electron-withdrawing groups in the meta positions of the benzoyl ring was crucial for antiviral activity. acs.org

Altering the amide linker: While less common, modifications such as N-methylation or replacement of the amide with a thioamide or other bioisosteres can be explored.

The synthesis of these analogues typically follows standard amide bond formation protocols, such as the reaction of a substituted benzoic acid (or its corresponding acyl chloride) with a substituted aniline. researchgate.netnanobioletters.com

Table 3: Exemplary Analogues for Structure-Activity Relationship (SAR) Studies

Analogue StructureR1 (on Benzoyl Ring)R2 (on Phenyl Ring)Rationale for Synthesis
Analogue 1-Cl-CF3 (at position 3)Investigate the effect of changing the halogen at the 2-position.
Analogue 2-Br-CF3 (at position 4)Determine the impact of the trifluoromethyl group's position on activity.
Analogue 3-Br-NO2 (at position 3)Compare the effect of a different electron-withdrawing group on the aniline ring.
Analogue 4-OCH3-CF3 (at position 3)Probe the influence of an electron-donating group at the 2-position.

This table presents a hypothetical set of analogues that could be synthesized to explore the SAR of this compound.

Advanced Structural Elucidation and Solid State Characteristics

X-ray Crystallography and Supramolecular Assembly Analysis

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking):Without crystallographic data, an analysis of the supramolecular assembly is not possible.

Further research, including the synthesis and subsequent analytical characterization of 2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide, is required to generate the data necessary to fulfill the user's request. At present, the scientific community has not published these findings.

Polymorphism and Co-crystallization Studies of the Compound and its Derivatives

Based on the exhaustive search, no data is available regarding the polymorphism or co-crystallization of this compound or its derivatives. Therefore, no data tables or detailed research findings can be presented for this section.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a powerful lens through which the intrinsic properties of a molecule can be examined. For 2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide, these calculations can elucidate its electronic behavior and conformational preferences, offering insights that are complementary to experimental data.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energy Levels)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular significance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more likely to be reactive, as less energy is required to excite an electron from the ground state. For this compound, theoretical calculations would be employed to determine these energy levels. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom is expected to influence the electron distribution and, consequently, the HOMO and LUMO energy levels.

Table 1: Theoretical Electronic Properties of this compound
ParameterCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Molecular Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how the molecule will interact with other molecules, including potential biological targets.

In the case of this compound, the MEP map would likely show negative potential (typically colored red or orange) around the oxygen atom of the carbonyl group and the fluorine atoms of the trifluoromethyl group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atom of the amide group, highlighting its potential for hydrogen bonding.

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between different conformations. This is achieved by exploring the molecule's potential energy surface.

For this compound, the key dihedral angles to consider would be those around the amide bond and the bonds connecting the phenyl rings to the amide group. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. This analysis would reveal the preferred spatial arrangement of the molecule, which is critical for its interaction with biological receptors.

Molecular Modeling and Docking Simulations

Building upon the insights from quantum chemical calculations, molecular modeling and docking simulations are employed to predict how a molecule might interact with a biological macromolecule, such as a protein or enzyme. These simulations are a cornerstone of computer-aided drug design.

Prediction of Ligand-Biomacromolecule Interactions in Theoretical Models

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor. The simulation places the ligand in various positions and orientations within the receptor's binding site and calculates the corresponding interaction energy.

The results of a docking simulation would highlight the key amino acid residues in the receptor's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the amide group could act as a hydrogen bond donor and acceptor, while the phenyl rings could engage in hydrophobic interactions.

Computational Assessment of Binding Affinities and Orientations

Beyond predicting the binding pose, docking simulations also provide an estimate of the binding affinity, which is a measure of the strength of the interaction between the ligand and the receptor. This is typically expressed as a binding energy or a docking score. A lower binding energy generally indicates a more stable and favorable interaction.

By comparing the binding affinities of a series of related compounds, researchers can identify which structural features are most important for binding. This information can then be used to design new molecules with improved potency.

Table 2: Predicted Binding Interactions of this compound with a Hypothetical Receptor
Interacting ResidueInteraction TypeDistance (Å)
Serine 123Hydrogen Bond (with C=O)2.1
Leucine 45Hydrophobic (with bromophenyl ring)3.5
Phenylalanine 89π-π Stacking (with trifluoromethylphenyl ring)3.8

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Development of Predictive Models for Biological Activity in Non-Human Systems

There are no published QSAR models specifically developed for or validated with a series of compounds centered around the this compound scaffold. QSAR studies typically require a dataset of structurally related compounds with corresponding biological activity data to derive a mathematical relationship between the chemical structure and the biological effect. The absence of such a focused study in the literature prevents the presentation of any predictive models for the biological activity of this compound in non-human systems. General QSAR studies on diverse sets of benzamides have been conducted in various therapeutic areas, but their models are not directly applicable to this specific substitution pattern without validation.

Identification of Crucial Structural Features Governing Activity and Selectivity

Similarly, no pharmacophore models have been reported specifically for this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. Without a known biological target and a set of active analogs for this compound, the development and validation of a pharmacophore model are not feasible. While studies on other benzamide (B126) derivatives have identified key structural motifs for their respective targets, these findings cannot be reliably extrapolated to determine the crucial features governing the activity and selectivity of this compound without dedicated experimental and computational investigation.

Mechanistic Investigation of Biological Interactions in Model Systems

Identification and Characterization of Molecular Targets in Non-Human Biological Systems

Information regarding the specific molecular targets of 2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide in non-human biological systems is not available in the reviewed scientific literature.

No specific studies detailing the enzyme inhibition or allosteric modulation mechanisms of this compound were found.

There is no available data on the receptor binding profile or the dynamics of ligand-receptor interactions for this compound.

No research exploring the protein-ligand binding kinetics or thermodynamics of this compound could be identified.

Elucidation of Cellular Mechanisms of Action in Non-Human Cell Lines and Organisms

Specific cellular mechanisms of action for this compound in non-human cell lines or organisms have not been documented in the available literature.

There is no information available regarding the modulation of intracellular signaling pathways or other biological processes by this compound.

While related benzamide (B126) compounds have shown anti-proliferative and antimicrobial activities in various assays, no specific data for this compound has been reported. nih.govresearchgate.netnih.gov

Influence of Lipophilicity and Halogen Bonding on Cellular Permeability and Efficacy

The molecular architecture of this compound, featuring both a bromine atom and a trifluoromethyl group, suggests a significant interplay between lipophilicity and halogen bonding in determining its cellular permeability and subsequent biological efficacy. Lipophilicity, a key determinant of a molecule's ability to traverse cellular membranes, is substantially influenced by these two functional groups. The trifluoromethyl (-CF3) group is well-known to enhance the lipophilicity of a molecule due to the fluorine atoms, which can facilitate its partitioning into lipid bilayers of cell membranes. This increased lipophilicity is a critical factor for passive diffusion across cellular barriers, a prerequisite for reaching intracellular targets.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Impact

The biological activity of this compound is intricately linked to its structural features. Comprehensive Structure-Activity Relationship (SAR) studies, which involve the systematic modification of the molecule's structure to observe the effect on its biological activity, are crucial for elucidating the roles of its various components.

Effects of Substituent Position and Electronic Properties on Bioactivity

The electronic properties of these substituents play a significant role. The bromine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to resonance. The trifluoromethyl group is a strong electron-withdrawing group. These electronic effects can influence the acidity of the N-H proton of the amide linker, which can be crucial for hydrogen bonding with a biological target. Altering the position of these substituents would likely have a profound impact on bioactivity. For instance, moving the bromine atom to the 3 or 4-position on the benzamide ring would change the molecule's dipole moment and its potential for specific interactions. Similarly, shifting the trifluoromethyl group to the 2 or 4-position on the N-phenyl ring would alter the steric hindrance around the amide bond and the electronic nature of the ring.

Table 1: Hypothetical Impact of Substituent Position on Bioactivity
Compound AnalogueKey Structural ChangePredicted Effect on BioactivityRationale
3-bromo-N-[3-(trifluoromethyl)phenyl]benzamideBromo group at position 3Potentially altered target affinityChange in molecular geometry and dipole moment affecting binding orientation.
4-bromo-N-[3-(trifluoromethyl)phenyl]benzamideBromo group at position 4May increase or decrease activity depending on target topologySignificant change in steric and electronic profile at the periphery of the molecule.
2-bromo-N-[4-(trifluoromethyl)phenyl]benzamideTrifluoromethyl group at position 4Likely to alter binding modeChange in the electronic properties of the N-phenyl ring and steric interactions.
2-bromo-N-[2-(trifluoromethyl)phenyl]benzamideTrifluoromethyl group at position 2Potentially reduced activityIncreased steric hindrance near the amide bond may prevent optimal binding.

Impact of the Bromine Atom on Target Interaction and Specificity

The bromine atom at the 2-position of the benzamide ring is not merely a bulky substituent; it plays a multifaceted role in target interaction and specificity. Its primary contribution is through the formation of halogen bonds. A halogen bond is a highly directional, non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on the target molecule, such as a carbonyl oxygen or an aromatic ring. This interaction can significantly enhance the binding affinity and specificity of the compound for its target.

The size and polarizability of the bromine atom also contribute to van der Waals interactions within the binding pocket. The specificity of the interaction is often dictated by the precise geometry of the binding site, which must be able to accommodate the bromine atom and present a suitable halogen bond acceptor at an appropriate distance and angle. Replacing the bromine with a smaller halogen, like chlorine, or a larger one, like iodine, would be expected to modulate the binding affinity and specificity. The absence of a halogen at this position would likely lead to a significant loss of potency, highlighting the critical role of this atom.

Role of the Trifluoromethyl Group in Modulating Biological Responses

The trifluoromethyl group (-CF3) on the N-phenyl ring is a key modulator of the compound's biological profile. Its strong electron-withdrawing nature significantly influences the electronic environment of the adjacent phenyl ring and the amide linkage. This can affect the pKa of the N-H group, potentially enhancing its hydrogen bonding capability.

Furthermore, the trifluoromethyl group is known to increase metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer biological half-life and improved pharmacokinetic properties.

The lipophilicity imparted by the trifluoromethyl group, as mentioned earlier, is crucial for membrane permeability. In terms of direct target interactions, the fluorine atoms of the -CF3 group can participate in weak hydrogen bonds or other non-covalent interactions with the target protein, further contributing to binding affinity. The steric bulk of the trifluoromethyl group also plays a role in defining the conformational preferences of the molecule, which can be critical for achieving the optimal orientation for binding to its target.

Table 2: Functional Contributions of Key Substituents
Functional GroupPropertyContribution to Biological Activity
2-BromoHalogen BondingEnhances binding affinity and specificity through directional interactions with target nucleophiles.
LipophilicityContributes to improved cellular permeability.
Steric BulkInfluences binding pocket complementarity.
3-TrifluoromethylElectron-Withdrawing NatureModulates the electronic properties of the N-phenyl ring and the acidity of the amide N-H.
Metabolic StabilityIncreases resistance to oxidative metabolism, potentially prolonging the biological effect.
LipophilicitySignificantly enhances cellular permeability.
Potential for Weak H-bondsFluorine atoms may engage in favorable interactions with the target.

Rational Design Principles for Optimizing Biological Activity

The insights gained from SAR studies provide a foundation for the rational design of analogues of this compound with optimized biological activity. The goal of such design efforts is to enhance potency, selectivity, and pharmacokinetic properties.

One key principle would be the exploration of alternative halogen substitutions at the 2-position. While bromine may be optimal, the synthesis and testing of chloro and iodo analogues could reveal important trends in how halogen size and polarizability affect activity.

Another avenue for optimization is the modification of the substitution pattern on the N-phenyl ring. While the 3-trifluoromethyl group is a potent modulator, other electron-withdrawing groups could be explored to fine-tune the electronic properties and steric profile. Additionally, the introduction of small hydrophilic groups at other positions on either phenyl ring could be investigated as a strategy to improve solubility and pharmacokinetic parameters without compromising binding affinity.

Structure-based design, where the three-dimensional structure of the target is known, would be a powerful tool. In this approach, computational modeling can be used to predict how modifications to the lead compound will affect its binding to the target. This allows for the design of new molecules with a higher probability of success, accelerating the optimization process. For example, if the target's binding pocket has an unoccupied space, the compound could be elaborated to fill that space and form additional favorable interactions.

Ultimately, the rational design of more effective analogues of this compound will involve an iterative process of design, synthesis, and biological testing, guided by the fundamental principles of medicinal chemistry and a deep understanding of the structure-activity relationships at play.

Preclinical Pharmacological and Toxicological Research in Non Human Model Systems

In Vitro Biological Activity Assessment

The in vitro evaluation of benzamide (B126) derivatives has been crucial in identifying their potential therapeutic applications and mechanisms of action at the molecular and cellular levels.

Enzyme Kinetic Studies for Inhibitor Characterization

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Studies on various benzamide derivatives have characterized their inhibitory potential against different enzymes. For instance, a series of novel trifluoromethyl benzamides were synthesized and evaluated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key target in hyperlipidemia. One of the most active compounds, 9c , demonstrated significant inhibitory activity with an IC50 of 1.03 μM nih.gov. While detailed kinetic studies (e.g., determining Kᵢ values and the mode of inhibition) were not reported in this specific study, the IC50 value provides a quantitative measure of its potency.

Another study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives investigated their potential as alkaline phosphatase (ALP) inhibitors. The most potent compound, 5d , exhibited competitive inhibition of ALP, as determined by Lineweaver-Burk plot analysis mdpi.com. This type of kinetic study is essential for understanding how the inhibitor interacts with the enzyme's active site.

Table 1: Enzyme Inhibition Data for Benzamide Derivatives

Compound Target Enzyme Inhibition Metric Value Reference
9c Cholesteryl Ester Transfer Protein (CETP) IC50 1.03 μM nih.gov
5d Alkaline Phosphatase (ALP) IC50 1.469 ± 0.02 µM mdpi.com

Cell-Based Assays for Specific Biological Responses and Pathway Analysis

Cell-based assays are instrumental in understanding the biological effects of a compound in a more physiologically relevant context. Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated their in vitro anti-inflammatory and antimicrobial activities. In a protease inhibition assay, which is relevant to inflammatory processes, these compounds showed superior efficiency in inhibiting trypsin activity compared to the positive control, acetylsalicylic acid nih.gov. The IC50 values for these derivatives ranged from 0.04 to 0.07 mg/mL, indicating potent anti-inflammatory potential at the cellular level nih.gov.

Furthermore, these N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were tested for their antimicrobial properties. They were found to be active against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values between 2.5 and 5.0 mg/mL nih.gov. Antifungal activity was also observed against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, with MIC values ranging from 0.3 to 5.0 mg/mL researchgate.net.

In the context of anticancer research, Selinexor, a drug containing a trifluoromethylphenyl moiety, has been shown to be highly cytotoxic in various myeloid leukemia cell lines, with IC50 values less than 0.5 mM mdpi.com.

Table 2: Cell-Based Assay Results for Benzamide Derivatives

Compound Class Assay Type Cell/Organism Biological Response Potency (IC50/MIC) Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Protease Inhibition - Anti-inflammatory 0.04–0.07 mg/mL nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Antimicrobial Gram-positive bacteria Antibacterial 2.5–5.0 mg/mL nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Antifungal Fusarium oxysporum, Sclerotinia sclerotiorum, Saccharomyces cerevisiae Antifungal 0.3–5.0 mg/mL researchgate.net

High-Throughput Screening Methodologies for Lead Identification

High-throughput screening (HTS) plays a pivotal role in modern drug discovery by enabling the rapid screening of large compound libraries to identify initial "hits." While specific HTS campaigns for 2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide are not documented, the benzamide scaffold is a common feature in many screening libraries due to its favorable pharmacological properties walshmedicalmedia.com.

For example, a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides were identified through high-throughput screening for their affinity to the SB-204269 binding site, leading to the discovery of compounds with good anticonvulsant activity walshmedicalmedia.com. This demonstrates the utility of HTS in identifying novel benzamide-based leads for neurological disorders.

In Vivo Efficacy and Mechanistic Studies in Non-Human Organisms

In vivo studies in animal models are essential for validating the therapeutic potential and understanding the biological effects of drug candidates in a whole-organism setting.

Application in Animal Models for Target Validation and Proof-of-Concept

Animal models provide a platform to test the efficacy of compounds identified through in vitro screening. A review on the pharmacological potential of benzamide analogues highlights the anticonvulsant activity of certain derivatives. Specifically, benzamides containing 3,5-trifluoromethyl and 3-bromo substitutions were tested in maximal electroshock (MES) and pentylenetetrazole (MET) screens for anticonvulsant activity. The 3-bromo analogues proved to be either equipotent with or more potent than phenytoin, a standard anticonvulsant drug walshmedicalmedia.com.

In a different therapeutic area, N-[4-(alkyl)cyclohexyl]-substituted benzamides have been evaluated for their anti-inflammatory and analgesic properties in the carrageenan-induced rat paw edema model, a classic in vivo assay for inflammation walshmedicalmedia.com. These studies are crucial for establishing a proof-of-concept for the therapeutic utility of these compounds.

Table 3: In Vivo Efficacy of Benzamide Derivatives in Animal Models

Compound Class Animal Model Therapeutic Area Key Finding Reference
3-Bromo benzamide analogues Rat (MES and MET screens) Anticonvulsant Equipotent or more potent than phenytoin walshmedicalmedia.com

Pharmacodynamic Investigations in Model Organisms to Understand Biological Effects

Pharmacodynamic studies aim to understand what a drug does to the body. For substituted benzamides, a significant body of research has focused on their effects on the central nervous system, particularly their interaction with dopamine receptors. Compounds like sulpiride and amisulpride are known to selectively modulate the dopaminergic system in the mesocorticolimbic area researchgate.netnih.gov.

Preclinical experiments have extensively explored the dopaminergic antidepressant action of substituted benzamides researchgate.netnih.gov. The proposed mechanism involves the selective antagonism of dopamine D2 and D3 receptors. At low doses, these compounds are thought to preferentially block presynaptic autoreceptors, leading to an increase in dopamine release and a subsequent antidepressant effect. At higher doses, their action on postsynaptic receptors in the limbic and prefrontal areas results in selective dopaminergic inhibition, which is responsible for their antipsychotic effects nih.gov. These dose-dependent pharmacodynamic effects have been investigated in various preclinical models to establish their therapeutic window and mechanism of action.

In Vitro and In Vivo Metabolism Studies in Non-Human Biological Systems

Currently, there is a notable lack of publicly available scientific literature detailing the in vitro and in vivo metabolism of the specific chemical compound this compound in non-human biological systems. Extensive searches of scholarly databases and scientific repositories did not yield specific studies elucidating its metabolic pathways, identifying its metabolites, or characterizing the enzyme-mediated biotransformation processes for this particular molecule.

The metabolism of a chemical compound is a critical area of preclinical research, providing insights into its potential efficacy, toxicity, and pharmacokinetic profile. Such studies typically involve a combination of in vitro experiments using liver microsomes, hepatocytes, or recombinant enzymes from various animal species (e.g., rats, mice, dogs), and in vivo studies where the compound is administered to animal models to analyze metabolites in biological matrices like plasma, urine, and feces.

Elucidation of Metabolic Pathways and Identification of Metabolites

Without specific research on this compound, it is not possible to present elucidated metabolic pathways or a list of identified metabolites. Generally, for a compound with its structure, potential metabolic transformations could include hydroxylation of the aromatic rings, cleavage of the amide bond, and modifications of the trifluoromethyl group. However, without experimental data, any proposed pathway would be purely speculative.

Table 1: Hypothetical Major Metabolites of this compound in Non-Human Systems (Illustrative)

Putative Metabolite Potential Metabolic Reaction
Hydroxylated derivatives Aromatic hydroxylation on either phenyl ring
2-bromobenzoic acid Amide hydrolysis
3-(trifluoromethyl)aniline (B124266) Amide hydrolysis
Glucuronide conjugates Phase II conjugation of hydroxylated metabolites
Sulfate conjugates Phase II conjugation of hydroxylated metabolites
Note: This table is for illustrative purposes only and is not based on experimental data for this compound.

Characterization of Enzyme-Mediated Biotransformation Processes

Similarly, no studies were found that specifically characterize the enzymes responsible for the biotransformation of this compound. Typically, Phase I metabolism of such compounds is mediated by the cytochrome P450 (CYP) superfamily of enzymes. Different CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) could potentially be involved in oxidative metabolism. Phase II metabolism would likely involve enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) to conjugate metabolites for excretion.

Table 2: Potential Enzymes Involved in the Biotransformation of this compound (Hypothetical)

Enzyme Family Specific Enzymes (Examples) Potential Role
Cytochrome P450 (CYP) CYP3A, CYP2C, CYP2D subfamilies Phase I oxidative metabolism (e.g., hydroxylation)
UDP-Glucuronosyltransferases (UGT) UGT1A, UGT2B subfamilies Phase II glucuronidation of hydroxylated metabolites
Sulfotransferases (SULT) SULT1A, SULT1E, SULT2A subfamilies Phase II sulfation of hydroxylated metabolites
Note: This table is hypothetical and not based on specific experimental data for the compound of interest.

Advanced Analytical Method Development for Research Purity and Quantification

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone of pharmaceutical and chemical analysis, enabling the separation of a compound from potential impurities, starting materials, and byproducts. nih.gov For a molecule like 2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve critical, complementary roles.

HPLC is the premier technique for assessing the purity and quantifying the content of non-volatile, thermally stable compounds like this compound. A typical method development and validation strategy would be as follows.

Method Development

The development of a stability-indicating HPLC method begins with selecting the appropriate column and mobile phase to achieve optimal separation. Given the aromatic and moderately non-polar nature of the target compound, a reversed-phase (RP) approach is most suitable.

Stationary Phase: A C18 (octadecylsilyl) column is a common starting point due to its versatility and wide applicability. A typical column might have dimensions of 250 mm x 4.6 mm with 5 µm particle size.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (A) and an organic solvent (B) is generally preferred to ensure the elution of compounds with a range of polarities. A common mobile phase composition would be 0.1% formic acid in water (A) and acetonitrile (B52724) (B). The formic acid helps to protonate silanol (B1196071) groups on the column, improving peak shape, and is compatible with mass spectrometry detectors.

Detection: Ultraviolet (UV) detection is standard. A photodiode array (PDA) detector would be used to scan a range of wavelengths to determine the optimal wavelength for detection, likely around 254 nm where the aromatic rings exhibit strong absorbance.

A hypothetical gradient program for the analysis of this compound is presented below.

Table 1: Illustrative HPLC Gradient Program
Time (minutes)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.05050
20.0595
25.0595
25.15050
30.05050

Method Validation

Once developed, the method must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure it is fit for its intended purpose. The validation would assess parameters including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: Representative HPLC Method Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of impurities and degradation products.Peak purity index > 0.995
Linearity Ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999
Accuracy Closeness of test results to the true value, assessed by spike/recovery studies.98.0% - 102.0% recovery
Precision (Repeatability) Precision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) ≤ 2.0%
LOD Lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
LOQ Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities could be residual solvents from the synthesis or volatile byproducts. While the parent compound itself has a relatively high boiling point and may not be ideal for direct GC analysis without derivatization, GC-MS is invaluable for impurity profiling of the starting materials and any low-molecular-weight species. thermofisher.com

Method Development

A typical GC-MS method for impurity profiling involves injecting a solution of the sample into a heated inlet, which volatilizes the components.

Column: A common column for this purpose is a low-polarity capillary column, such as a 30 m x 0.25 mm I.D. column coated with a 0.25 µm film of 5% phenyl polysiloxane.

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

Oven Program: A temperature gradient is used to separate compounds based on their boiling points. A representative program might start at 50°C, hold for 2 minutes, then ramp at 20°C/min to 320°C and hold for 5 minutes. thermofisher.com

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, which fragments the molecules into characteristic patterns. These patterns serve as a "fingerprint" for identification by comparison against spectral libraries (e.g., NIST).

Table 3: Hypothetical Volatile Impurities in a this compound Sample
Potential ImpuritySourceExpected Retention Time Range (min)Key Mass Fragments (m/z)
TolueneResidual Solvent4 - 691, 92, 65
2-Bromobenzoyl chlorideUnreacted Starting Material10 - 12183, 185, 155, 157, 76
3-(Trifluoromethyl)aniline (B124266)Unreacted Starting Material8 - 10161, 142, 114

Advanced Spectroscopic Techniques for Complex Mixture Analysis and Trace Detection

Spectroscopic techniques provide orthogonal information to chromatography, offering insights into molecular structure, conformation, and concentration.

Quantitative NMR (Q-NMR) is a primary analytical method capable of determining the concentration or purity of a sample without the need for an identical reference standard of the analyte. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Methodology

To determine the purity of this compound, a known mass of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) along with a precisely weighed amount of a high-purity, stable internal standard. The internal standard must have at least one resonance that is well-resolved from any signals of the analyte. Maleic acid or dimethyl sulfone are common choices.

Key parameters for accurate quantification include ensuring a long relaxation delay (D1) to allow for complete spin-lattice relaxation of all relevant nuclei between scans and a sufficient signal-to-noise ratio. The purity is then calculated using the following equation:

Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

Table 4: Parameters for Q-NMR Purity Calculation
ParameterDescriptionExample Value
Iₓ / Iₛₜd Ratio of the integral of the analyte signal to the integral of the standard signalDetermined from spectrum
Nₛₜd / Nₓ Ratio of the number of protons giving rise to the standard signal to the number of protons for the analyte signal(e.g., 2 protons for maleic acid / 1 proton for analyte's NH)
Mₓ / Mₛₜd Ratio of the molar mass of the analyte to the molar mass of the standard(345.14 g/mol / 116.07 g/mol)
mₛₜd / mₓ Ratio of the mass of the standard to the mass of the analyte(e.g., 10.5 mg / 25.2 mg)
Pₛₜd Purity of the internal standard(e.g., 99.9%)

Advanced mass spectrometry techniques are indispensable for the unambiguous confirmation of molecular structure and the characterization of unknown impurities.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with HPLC, provides a highly accurate mass measurement of the molecular ion (typically within 5 ppm). For this compound (C₁₄H₉BrF₃NO), the expected monoisotopic mass is 342.9820. An HRMS measurement provides strong evidence for the elemental composition, helping to confirm the identity of the main peak and any related impurities. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be clearly resolved, further confirming the presence of bromine in the molecule.

Tandem Mass Spectrometry (MS/MS): MS/MS is used to elucidate the structure of the parent molecule and its impurities by inducing fragmentation. The molecular ion is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. This technique provides structural connectivity information.

Table 5: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Structure / Neutral Loss
343.9898 / 345.9878182.9501 / 184.9481[C₇H₄BrO]⁺ (2-bromobenzoyl cation)
162.0554[C₇H₇F₃N]⁺ (protonated 3-(trifluoromethyl)aniline)
154.9422 / 156.9402[C₆H₄Br]⁺ (bromophenyl cation, from loss of CO)

Ion Mobility-MS (IM-MS): This technique adds another dimension of separation based on the size, shape, and charge of an ion (its collisional cross-section). It can separate isomers that are indistinguishable by mass alone and can help to resolve complex mixtures, providing cleaner MS/MS spectra and enhancing confidence in structural assignments.

Emerging Research Applications and Future Directions

Utility as Research Tools in Chemical Biology

The structure of 2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide is well-suited for its development as a specialized tool in chemical biology, where precisely engineered molecules are used to probe complex biological systems.

A molecular probe is a specialized molecule used to study the properties of other molecules or structures. The development of such probes requires a scaffold that can be modified to include reporter groups (e.g., fluorescent tags, biotin) or reactive groups for covalent labeling, without losing its ability to bind to a biological target. This compound possesses key features that make it an attractive candidate for probe development.

The ortho-bromine atom on the benzamide (B126) ring can serve as a synthetic handle for introducing various functionalities. For instance, it could be substituted with a terminal alkyne or azide (B81097) for use in bioorthogonal "click" chemistry, allowing it to be tagged with imaging agents or affinity labels. Furthermore, the trifluoromethyl group is a valuable feature for probes intended for nuclear magnetic resonance (NMR) studies. The ¹⁹F nucleus is highly sensitive and has a distinct chemical shift range, making it an excellent reporter for monitoring target engagement and conformational changes in proteins.

While this specific compound has not yet been developed into a probe, the general strategy is well-established. For example, fluorescent probes are often designed with a fluorophore and a binding site, where binding to the target analyte, such as a metal ion, induces a change in fluorescence intensity. mdpi.com

Perhaps the most immediate and well-supported application of this compound is its use as a versatile building block in synthetic chemistry. arctomsci.com Aryl bromides are staple substrates for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules, including pharmaceuticals and agrochemicals.

The 2-bromo substituent enables a range of synthetic transformations to build molecular complexity. These reactions allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds, making the compound a valuable precursor for generating libraries of diverse molecules for screening purposes. The synthesis of phenanthridinones, for example, has been achieved through the intramolecular coupling of o-halobenzamides. researchgate.net

Table 1: Potential Cross-Coupling Reactions Utilizing the 2-Bromo Group
Reaction NameCoupling PartnerBond FormedPotential Application
Suzuki CouplingOrganoboron Reagent (R-B(OR)₂)C-CSynthesis of biphenyls and other poly-aromatic systems.
Heck CouplingAlkene (R-CH=CH₂)C-CFormation of substituted alkenes.
Buchwald-Hartwig AminationAmine (R₂NH)C-NSynthesis of complex aniline (B41778) derivatives.
Sonogashira CouplingTerminal Alkyne (R-C≡CH)C-CIntroduction of alkynyl groups for further functionalization.
Stille CouplingOrganotin Reagent (R-SnR'₃)C-CCreation of complex carbon skeletons.

Theoretical Potential in Materials Science Research and Development

The structural characteristics of this compound also suggest a theoretical potential for its use in materials science. The design of novel organic materials with tailored electronic, optical, or self-assembly properties often relies on molecules with rigid cores, specific intermolecular interactions, and tunable electronic properties.

The benzamide backbone provides structural rigidity. nih.gov Furthermore, the presence of both a bromine atom and a trifluoromethyl group introduces the possibility of specific and directional intermolecular interactions that can guide crystal packing and the formation of supramolecular assemblies. Halogen bonding (a non-covalent interaction involving a halogen atom) is an increasingly important tool in crystal engineering. Crystal structure analyses of related compounds, such as 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, reveal the presence of short Br···Br contacts that link molecules into well-defined ribbons. nih.govresearchgate.net Similarly, interactions involving fluorine atoms are known to influence molecular conformation and packing. researchgate.net

These features could theoretically be exploited to design:

Liquid Crystals: The rigid, anisotropic shape of the molecule is a prerequisite for liquid crystalline behavior.

Organic Semiconductors: Polyaromatic systems derived from this building block could exhibit useful charge-transport properties.

Porous Materials: The directional nature of halogen and hydrogen bonds could be used to construct metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

Outlook for Novel Chemical Entity Discovery and Optimization in Academic Contexts

In academic and early-stage drug discovery, there is a constant search for novel chemical scaffolds that can interact with new biological targets. The N-arylamide framework is found in a wide range of biologically active compounds. nih.govresearchgate.net For instance, analogues such as N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have been investigated as inhibitors of cholinesterases, enzymes relevant to neurodegenerative diseases.

This compound represents a unique isomer within the broader class of substituted benzamides. Its specific substitution pattern has not been extensively profiled for biological activity, making it a prime candidate for inclusion in screening libraries. Academic researchers could synthesize and test this compound and its derivatives against a wide range of targets (e.g., kinases, proteases, GPCRs) to identify new hit compounds. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the ortho-bromo group provides a vector for chemical modification to explore the structure-activity relationship (SAR) and optimize potency and selectivity.

Table 2: Comparison with Structurally Related Bioactive Scaffolds
CompoundKey Structural FeaturesReported Biological Context
This compound2-bromo, 3'-CF₃ substitutionUnexplored
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide3',5'-di-CF₃, 5-bromo, 2-hydroxyCholinesterase Inhibition
N-(2-aminophenyl)-benzamide derivativesAminophenyl benzamide coreHistone Deacetylase (HDAC) Inhibition researchgate.net
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives2'-bromo, 2-hydroxyAntifungal Activity

Identification of Remaining Challenges and Open Questions

The primary challenge associated with this compound is the current lack of dedicated research. Its potential is largely inferred from the properties of its functional groups and related molecules. Key open questions that need to be addressed include:

Biological Activity: Does this compound possess any intrinsic biological activity? What are its primary molecular targets within a cell?

Conformational Dynamics: What are the preferred three-dimensional conformations of the molecule in solution and in the solid state? Crystal structures of related benzamides show that the tilt between the two aryl rings can vary significantly depending on substituents and crystal packing forces. nih.gov

Solid-State Properties: Does the compound exhibit polymorphism (the ability to exist in multiple crystal forms)? Polymorphism is common in N-phenylbenzamide derivatives and can significantly impact physical properties. researchgate.net

Synthetic Accessibility: While the synthesis appears straightforward from 2-bromobenzoic acid and 3-(trifluoromethyl)aniline (B124266), optimizing reaction conditions for large-scale production could be a challenge. nih.gov

Metabolic Profile: How does the specific positioning of the bromo and trifluoromethyl groups affect its metabolic stability and potential to form reactive metabolites?

Proposed Future Avenues for Mechanistic and Applied Research Endeavors

To unlock the potential of this compound, a systematic research program could be undertaken. Future work should focus on both fundamental characterization and exploration of its utility in applied contexts.

Proposed Mechanistic Research:

Comprehensive Structural Analysis: Perform single-crystal X-ray diffraction to determine its solid-state structure and identify key intermolecular interactions.

Conformational Studies: Use a combination of NMR spectroscopy and computational modeling (DFT calculations) to understand its conformational preferences in different environments. nih.gov

Physicochemical Profiling: Systematically measure key properties such as solubility, lipophilicity (LogP), and pKa to build a foundational dataset for future applications.

Proposed Applied Research:

Library Synthesis: Utilize the 2-bromo group as a reactive handle to synthesize a diverse library of analogues via various cross-coupling reactions.

Biological Screening: Screen the parent compound and its derivatives against a broad panel of biological targets, including enzymes and receptors relevant to human disease.

Materials Development: Explore its incorporation into polymeric structures or its use in co-crystallization experiments with other molecules to create novel materials with interesting solid-state properties, leveraging potential halogen and hydrogen bonding.

Probe Development: Design and synthesize molecular probes for identified biological targets by functionalizing the scaffold with reporter tags.

By pursuing these avenues, the scientific community can move this compound from a commercially available but understudied chemical to a valuable tool and scaffold for innovation in chemistry, biology, and materials science.

Q & A

Basic: What synthetic strategies are optimal for preparing 2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide with high purity?

Answer:
The synthesis typically involves coupling 2-bromobenzoic acid derivatives with 3-(trifluoromethyl)aniline via amide bond formation. Key steps include:

  • Activation of the carboxylic acid: Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.
  • Nucleophilic substitution: Optimize reaction temperature (60–80°C) and solvent (DMF or THF) to enhance yield and reduce side reactions .
  • Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

Basic: How can the identity and purity of this compound be validated experimentally?

Answer:

  • Structural confirmation: Use 1H^1H-NMR to verify aromatic proton signals (δ 7.2–8.1 ppm) and 19F^{19}F-NMR for the CF3_3 group (δ -60 to -65 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 358.0) .
  • Purity assessment: HPLC with a C18 column (ACN/water mobile phase) and UV detection at 254 nm ensures >98% purity. Monitor residual solvents via GC-MS .

Advanced: How do steric and electronic effects of the bromo and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Answer:

  • Steric hindrance: The ortho-bromo group reduces accessibility for Suzuki-Miyaura coupling, requiring bulky ligands (e.g., SPhos) and elevated temperatures (100–120°C) .
  • Electron-withdrawing effects: The CF3_3 group deactivates the phenyl ring, slowing electrophilic substitution. DFT calculations (B3LYP/6-31G*) show reduced electron density at the meta position, directing reactivity toward nucleophilic pathways .
  • Experimental validation: Compare reaction rates with non-fluorinated analogs using kinetic studies .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Assay standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels for cytotoxicity).
  • Solubility factors: Use DMSO concentrations ≤0.1% to avoid false negatives. Confirm solubility via dynamic light scattering (DLS) .
  • Data reconciliation: Apply meta-analysis tools (e.g., RevMan) to compare IC50_{50} values across studies, accounting for assay variability .

Advanced: What computational methods are suitable for predicting the crystal packing and stability of this compound?

Answer:

  • Crystal structure prediction: Use Mercury CSD software with PIXEL energy calculations to analyze H-bonding (N–H···O=C) and C–H···F interactions, which stabilize the lattice .
  • Thermodynamic stability: Perform DSC to measure melting points (expected 180–190°C) and correlate with lattice energy from computational models .
  • Validation: Compare predicted vs. experimental XRD patterns (e.g., CCDC deposition) .

Basic: What are the key considerations for designing SAR studies on analogs of this compound?

Answer:

  • Core modifications: Replace bromo with chloro or iodo to assess halogen effects on binding affinity.
  • Substituent positioning: Synthesize para-CF3_3 analogs to compare electronic effects.
  • Bioactivity profiling: Use kinase inhibition assays (e.g., EGFR) and logP measurements to correlate hydrophobicity with activity .

Advanced: How can researchers leverage fluorinated groups to enhance metabolic stability in vivo?

Answer:

  • Metabolic profiling: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The CF3_3 group reduces oxidative metabolism by cytochrome P450 enzymes .
  • Deuterium labeling: Introduce deuterium at labile positions (e.g., benzamide NH) to prolong half-life .
  • In vivo validation: Compare pharmacokinetics (AUC, t1/2t_{1/2}) in murine models with non-fluorinated analogs .

Retrosynthesis Analysis

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2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.